N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
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Description
N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as DPSSA, is a novel compound with potential applications in scientific research. It belongs to the class of sulfanylacetamide derivatives and has shown promising results in various studies.
Scientific Research Applications
Antiexudative and Biological Activity
One area of study focuses on the synthesis of pyrolin derivatives related to the compound , aiming at discovering new drugs with minimized toxicity and enhanced efficacy for various diseases. Research has identified the anti-exudative properties of these derivatives, indicating significant potential in addressing inflammation and possibly other pathological conditions. The study concluded that a significant percentage of the newly synthesized derivatives exhibit antiexudative properties, some surpassing the reference drug in effectiveness. This finding underscores the potential of these compounds in developing more effective and less toxic therapeutic options (Chalenko et al., 2019).
Antileukemic Activity
Another research trajectory explores the antileukemic activity of derivatives, particularly focusing on 5-thienyl or 5-(2-furyl) pyrrolizine bis(alkylcarbamates) and their derivatives. The synthesis process and evaluation of these compounds demonstrated good antileukemic activity, comparable to known drugs such as mitomycin. This suggests the potential application of these derivatives in leukemia treatment, highlighting the importance of further investigation into their therapeutic properties and mechanisms of action (Ladurée et al., 1989).
Sulfamoylation and DNA-binding Affinity
The synthesis and evaluation of compounds for sulfamoylation of hydroxyl groups have been studied, aiming to enhance the yield and efficiency of this chemical reaction. Such studies contribute to a broader understanding of chemical properties and potential applications of these compounds in various fields, including drug development and material science (Okada et al., 2000).
Moreover, research into the DNA-binding affinity of related compounds, such as 2,5-bis(4-guanylphenyl)furan (an analogue of berenil), reveals insights into the structural origins of their enhanced binding efficacy. This knowledge is crucial for the design of new drugs targeting specific DNA sequences or structures, potentially leading to breakthroughs in the treatment of diseases with genetic components (Laughton et al., 1995).
Antimicrobial and Antiparasitic Potential
The exploration of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives, including those with sulfonamido moieties, for antimicrobial applications is another significant area of research. These studies aim to identify potential antimicrobial agents by synthesizing new compounds and evaluating their efficacy against various microbial strains. The findings could lead to the development of new antimicrobial drugs to combat resistant bacteria and other pathogens (Al-Kamali et al., 2014).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-6-13(2)15(10-12)19-17(22)11-24-18-8-7-14(20-21-18)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTSTIHDIFIZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
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